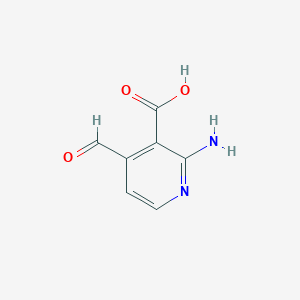

2-Amino-4-formylnicotinic acid

Beschreibung

2-Amino-4-formylnicotinic acid is a nicotinic acid derivative featuring an amino group at position 2 and a formyl group at position 4 of the pyridine ring. This compound is of interest in medicinal and synthetic chemistry due to its dual functional groups, which enable diverse reactivity. The amino group facilitates nucleophilic substitution or coordination chemistry, while the formyl group can participate in condensation or cyclization reactions.

Eigenschaften

Molekularformel |

C7H6N2O3 |

|---|---|

Molekulargewicht |

166.13 g/mol |

IUPAC-Name |

2-amino-4-formylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C7H6N2O3/c8-6-5(7(11)12)4(3-10)1-2-9-6/h1-3H,(H2,8,9)(H,11,12) |

InChI-Schlüssel |

HLNULMLTIQESBB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=C(C(=C1C=O)C(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-formylnicotinic acid typically involves the modification of nicotinic acid through a series of chemical reactions. One common method includes the nitration of nicotinic acid to introduce a nitro group, followed by reduction to convert the nitro group to an amino group. The formyl group can then be introduced through formylation reactions using reagents such as formic acid or formamide under acidic conditions .

Industrial Production Methods: Industrial production of 2-Amino-4-formylnicotinic acid may involve large-scale nitration and reduction processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Oxidation Reactions

The formyl group undergoes oxidation to yield carboxylic acid derivatives under controlled conditions:

Reaction:

2-Amino-4-formylnicotinic acid → 2-Amino-4-carboxynicotinic acid

Conditions:

Evidence:

IR spectra of oxidized products show loss of C=O stretching at ~1710 cm⁻¹ (formyl) and appearance of broad O–H stretching (carboxylic acid) at 2500–3300 cm⁻¹ .

Reduction Reactions

Selective reduction of the formyl group produces alcohol derivatives:

Reaction:

2-Amino-4-formylnicotinic acid → 2-Amino-4-(hydroxymethyl)nicotinic acid

Conditions:

-

Sodium borohydride (NaBH₄) in methanol at 0–5°C for 2 hours .

-

Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst at 25°C .

Key Data:

1H NMR of reduced products exhibits a singlet at δ 4.2–4.5 ppm for –CH₂OH and absence of the formyl proton signal at δ 9.8–10.1 ppm .

Cyclization and Heterocycle Formation

Intramolecular reactions form nitrogen-containing heterocycles:

Oxadiazole Formation

Reaction:

Reaction with isonicotinic acid hydrazide forms 1,3,4-oxadiazoles .

Conditions:

Electrophilic Substitution

The aromatic ring undergoes nitration and halogenation:

Biochemical Transformations

Enzymatic degradation studies in Pseudomonas putida reveal:

-

Dioxygenase-mediated cleavage of the nicotinic acid backbone, forming N-formylmaleamate (NFM) .

-

Deformylase activity converts NFM to maleamate and formate .

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

2-Amino-4-formylnicotinic acid has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals

Wirkmechanismus

The mechanism of action of 2-Amino-4-formylnicotinic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.

Pathways Involved: The compound can influence redox reactions and metabolic pathways, impacting cellular processes such as energy production and signal transduction

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following comparison focuses on nicotinic acid derivatives with amino and/or electron-withdrawing substituents, emphasizing substituent positions, physicochemical properties, and synthetic routes.

Substituent Positions and Functional Groups

*Theoretical values for 2-Amino-4-formylnicotinic acid are inferred from analogs.

Key Observations:

- Substituent Effects on Reactivity: The formyl group in 2-amino-4-formylnicotinic acid enhances electrophilicity compared to trifluoromethyl (CF₃) or carboxylic acid groups in analogs. For example, the CF₃ group in 4-amino-2-(trifluoromethyl)nicotinic acid provides strong electron-withdrawing effects but lacks the aldehyde’s reactivity .

- Melting Points: 2-Aminonicotinic acid exhibits a high melting point (295–297°C) due to strong intermolecular hydrogen bonding via its carboxylic acid group .

Physicochemical Properties

*Predicted based on substituent effects.

Research Findings and Implications

- Biological Activity: Trifluoromethyl-substituted analogs (e.g., 4-amino-2-(trifluoromethyl)nicotinic acid) show enhanced metabolic stability in drug candidates compared to formyl derivatives, which may undergo rapid aldehyde metabolism .

- Material Science: The formyl group in 2-amino-4-formylnicotinic acid could enable covalent organic framework (COF) synthesis via dynamic imine bonding, a feature absent in carboxylic acid or CF₃ analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.